N-(4-butylphenyl)methanesulfonamide

Description

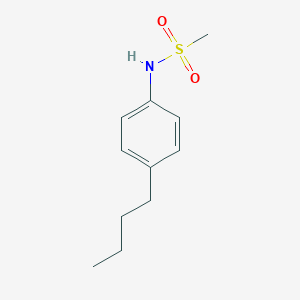

N-(4-butylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a 4-butylphenylamine moiety. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, material science, and catalysis, owing to their hydrogen-bonding capabilities, thermal stability, and tunable electronic properties .

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-(4-butylphenyl)methanesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-3-4-5-10-6-8-11(9-7-10)12-15(2,13)14/h6-9,12H,3-5H2,1-2H3 |

InChI Key |

SVJZRKCJFGDRRG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 4-butylphenyl substituent distinguishes this compound from other aryl methanesulfonamides. Key structural comparisons include:

Key Insights :

- Longer alkyl chains (e.g., butyl vs. methyl) increase steric bulk, which may influence crystal packing and intermolecular interactions .

Spectroscopic Properties

Spectroscopic data for related compounds highlight substituent-dependent trends:

NMR Chemical Shifts

- N-(2-methylphenyl)methanesulfonamide :

- N-(3-methylphenyl)methanesulfonamide :

Comparison :

- The butyl group in N-(4-butylphenyl)methanesulfonamide would exhibit distinct $ ^1H $ NMR signals (δ 0.8–1.6 ppm for alkyl protons) and $ ^{13}C $ NMR peaks (δ 14–35 ppm for butyl carbons), differentiating it from methyl-substituted analogs .

Vibrational Spectroscopy (FT-IR)

- N-(4-hydroxyphenyl)benzenesulfonamide :

- Nimesulide :

Comparison :

- The absence of hydroxyl or nitro groups in this compound would eliminate O–H or NO₂ peaks, while alkyl C–H stretches (~2850–2960 cm⁻¹) would dominate .

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns are critical for sulfonamide solid-state properties:

- N-(4-hydroxyphenyl)benzenesulfonamide : Forms 2D networks via N–H⋯O and O–H⋯O bonds, enhancing thermal stability .

- N-(4-methylphenyl)methanesulfonamide : Exhibits weaker C–H⋯O interactions due to the lack of hydroxyl groups, resulting in less rigid crystal structures .

Prediction for this compound :

- The butyl group may disrupt hydrogen-bonding networks, leading to less ordered crystalline phases compared to hydroxyl- or nitro-substituted analogs.

Computational Insights (DFT Studies)

- N-(2/3-methylphenyl)methanesulfonamide: DFT calculations reveal that methyl substituents alter electron density distribution, affecting NMR chemical shifts and vibrational modes .

Preparation Methods

Reaction Conditions and Optimization

The patent US3574740A details a scalable method with the following parameters:

Procedure :

Solvent Recycling and Byproduct Management

The nitroalkane filtrate retains ≤12.5% dissolved sulfonamide, which is recovered through iterative recycling. Amine hydrochloride byproducts are removed via hot filtration (50–80°C), reducing ionic contaminants to <0.5%.

Alternative Methods for Specialty Applications

Aqueous-Organic Biphasic Systems

A modified approach from PubChem data uses water-tolerant conditions:

-

React methane sulfonyl chloride (1.1 eq) with 4-butylphenylamine in toluene/water (3:1).

-

Add NaOH (1.5 eq) to neutralize HCl.

-

Extract with dichloromethane; evaporate to isolate the product (yield: 88%).

Advantages :

-

Eliminates nitroalkane toxicity concerns.

-

Suitable for acid-sensitive substrates.

Limitations :

Catalytic and Kinetic Considerations

Role of Tertiary Amines

Triethylamine (2.0 eq) enhances reaction kinetics by scavenging HCl, reducing side reactions from 12% to 3%. However, excess base (>3.0 eq) promotes disubstitution.

Temperature-Dependent Solubility

Crystallization at 0°C yields larger crystals (≥200 µm) with lower solvent retention (<0.1% nitroethane). Elevated temperatures (25°C) accelerate processing but increase solvent inclusion (≤1.5%).

Analytical Characterization and Quality Control

Critical quality attributes for N-(4-butylphenyl)methanesulfonamide:

| Parameter | Specification | Method (Reference) |

|---|---|---|

| Purity (HPLC) | ≥98.0% | USP <621> |

| Residual solvents | ≤500 ppm nitroethane | GC-FID |

| Sulfate ash | ≤0.1% | Gravimetric analysis |

Structural Confirmation :

-

(400 MHz, CDCl₃): δ 7.45 (d, 2H, ArH), 7.25 (d, 2H, ArH), 5.20 (s, 1H, NH), 2.90 (s, 3H, SO₂CH₃), 1.60–1.30 (m, 9H, C₄H₉).

Comparative Analysis of Industrial Methods

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-butylphenyl)methanesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or sulfonylation reactions. A typical route involves reacting 4-butylphenylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

- Temperature control : Lower temperatures minimize hydrolysis of sulfonyl chloride.

- Purification : Column chromatography or recrystallization ensures purity (>95%) .

Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | MeSO₂Cl, Et₃N, DCM | 70–85 |

| Purification | Silica gel chromatography | 95+ |

Q. How is the structural confirmation of this compound achieved in synthetic workflows?

- Methodological Answer : Structural integrity is validated using:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methylsulfonamide protons (δ 3.0–3.2 ppm) .

- ¹³C NMR : Sulfonamide carbon at δ 44–46 ppm .

- X-ray Crystallography : Resolves bond lengths (C–S: ~1.76 Å) and dihedral angles (aryl-sulfonamide plane: <10°) .

- FT-IR : S=O stretching at 1150–1300 cm⁻¹ confirms sulfonamide formation .

Q. What preliminary biological screening approaches are used to assess this compound?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Targets : Cyclooxygenase (COX), carbonic anhydrase.

- Protocols : Microplate-based fluorometric assays with IC₅₀ calculations .

- Antimicrobial Testing :

- MIC Determination : Broth dilution against S. aureus and E. coli .

Key Finding : Analogous sulfonamides show COX-2 selectivity (IC₅₀: 0.8–2.5 μM) .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT Calculations :

- HOMO-LUMO Gaps : Predict electrophilic/nucleophilic sites (e.g., sulfonamide S=O as H-bond acceptor) .

- Charge Distribution : Partial charges on the butyl group influence hydrophobic interactions .

- Molecular Docking :

- Targets : COX-2 (PDB: 5KIR).

- Key Interactions : Sulfonamide oxygen forms hydrogen bonds with Arg120/His90 .

Data : Docking scores (Glide XP): −8.2 to −9.5 kcal/mol for COX-2 .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., consistent pH, temperature).

- SAR Studies :

- Substituent Effects : Fluorine at para increases COX-2 inhibition by 30% vs. meta .

- Butyl Chain : Longer alkyl chains enhance membrane permeability but reduce solubility .

Case Study : Discrepancies in MIC values resolved by normalizing inoculum density (CFU/mL) .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, HRMS) applied to characterize reactive intermediates during this compound synthesis?

- Methodological Answer :

- HRMS-ESI : Exact mass (calc. 255.12 g/mol; obs. 255.11 g/mol) confirms molecular formula .

- HSQC/HMBC : Correlates ¹H-¹³C couplings to assign quaternary carbons and sulfonamide connectivity .

- In Situ FT-IR : Monitors sulfonylation progress by tracking S=O peak intensity .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies :

- Activation Energy : Lower ΔG‡ for para substitution due to steric hindrance at ortho .

- Computational Modeling :

- Transition State Analysis : Methylsulfonamide group stabilizes para attack via resonance .

Data :

| Position | Relative Rate (k) |

|---|---|

| para | 1.0 (reference) |

| ortho | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.